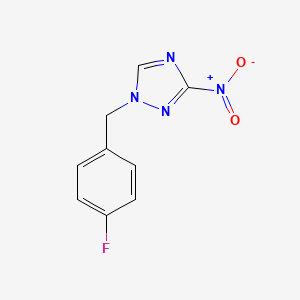

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZAQSWOIBJAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the following steps:

Formation of 4-fluorobenzyl azide: This is achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.

Cyclization: The 4-fluorobenzyl azide is then subjected to cyclization with a suitable nitrile, such as acetonitrile, in the presence of a catalyst like copper(I) iodide. This step forms the triazole ring.

Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position of the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Cyclization: The triazole ring can participate in cyclization reactions with other compounds to form fused ring systems.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Cyclization: Suitable nitriles and copper(I) iodide as a catalyst.

Major Products Formed

Reduction: Formation of 1-(4-fluorobenzyl)-3-amino-1H-1,2,4-triazole.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Cyclization: Formation of fused triazole ring systems.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole are particularly noteworthy. Triazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have been shown to possess activity against various pathogens including Escherichia coli and Staphylococcus aureus . The incorporation of a nitro group enhances the compound's reactivity and may contribute to its biological efficacy.

Anticancer Potential

The compound is also being explored for its anticancer properties. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, the interaction of nitro groups with cellular components may lead to the formation of reactive intermediates that trigger cell death pathways .

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel triazole derivatives that exhibited potent cytotoxicity against cancer cell lines . These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.

Agricultural Applications

The potential use of this compound in agriculture is also significant. Triazoles are known for their herbicidal and fungicidal properties.

Fungicides

Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth by disrupting sterol biosynthesis . Research has shown that derivatives similar to this compound can effectively control plant pathogens.

Herbicides

Additionally, these compounds can be explored as potential herbicides. Their selective toxicity towards specific plant species could be beneficial for crop protection without harming beneficial flora .

Material Science

In material science, this compound may be utilized in the development of new materials with specific properties.

Thermal Stability

The presence of fluorine in the compound enhances its thermal stability and resistance to degradation, making it suitable for applications in high-performance materials .

Synthesis of New Materials

Research has indicated that triazole derivatives can serve as building blocks for synthesizing advanced materials with tailored functionalities . This includes polymers and coatings that require enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes and reach its target sites.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Findings:

Antifungal Activity :

- The 4-fluorobenzyl derivative demonstrates superior antifungal activity against Candida spp. and Aspergillus spp. compared to fluconazole, attributed to enhanced binding to fungal cytochrome P450 enzymes .

- Dichlorobenzyl analogues (e.g., 13a) exhibit moderate activity but lower solubility due to increased hydrophobicity .

Antiparasitic Potential: 3-Nitro-1,2,4-triazole derivatives, such as compound 15g, show non-mutagenic antitrypanosomatid activity (IC₅₀: 0.5–2.3 µM against Trypanosoma cruzi), with the nitro group critical for redox cycling in parasites .

Energetic Materials :

- Azoxy-furazan derivatives exhibit high thermal stability (decomposition >200°C) but lower detonation velocities (≈7,500 m/s) compared to RDX (8,800 m/s), limiting their use in propellants .

Synthetic Utility :

- MSNT, a sulfonyl-substituted derivative, is widely used in solid-phase peptide synthesis due to its efficient coupling kinetics and stability under microwave conditions .

Physicochemical and Performance Comparisons

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Molecular Mass (g/mol) | Solubility (LogP) | Stability |

|---|---|---|---|---|

| This compound | Not reported | 236.20 | ≈1.8 (predicted) | Stable in ethanol |

| 1-(3,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole | 108–111 | 273.08 | ≈2.5 | Hygroscopic |

| MSNT | Not reported | 296.30 | ≈1.2 | Hydrolytically stable |

Key Observations:

- Lipophilicity : Fluorobenzyl derivatives (LogP ≈1.8) balance membrane permeability and aqueous solubility better than dichlorobenzyl analogues (LogP ≈2.5), making them more drug-like .

- Thermal Stability : Azoxy-furazan derivatives decompose above 200°C, outperforming most nitro-triazoles but still lagging behind traditional explosives like HMX .

Biological Activity

1-(4-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS No. 675130-87-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its versatility in drug design and development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 222.18 g/mol. Its structure includes a nitro group and a fluorobenzyl substituent on the triazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.18 g/mol |

| CAS Number | 675130-87-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.

- Triazole Ring Interaction : The triazole moiety can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

These interactions suggest that the compound may exhibit a range of pharmacological activities including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study focusing on related triazole compounds showed promising results against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of triazole derivatives has been widely studied. A recent investigation into similar compounds revealed that they could inhibit cancer cell proliferation by inducing apoptosis through various pathways . Although direct studies on this compound are sparse, the presence of the nitro group suggests potential for similar activity.

Case Studies

Several case studies have explored the biological activities of triazoles:

- Case Study 1 : In vitro studies demonstrated that triazole derivatives could inhibit nitric oxide production in models of inflammation. This suggests that compounds like this compound may have anti-inflammatory properties as well .

- Case Study 2 : A comparative analysis highlighted that triazoles with electron-withdrawing groups (like fluorine) exhibited enhanced biological activity compared to their non-substituted counterparts. This indicates that the fluorobenzyl substitution may enhance the compound's pharmacological profile .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring significantly affect biological activity. For instance:

| Compound | Biological Activity |

|---|---|

| 5-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole | Moderate antimicrobial activity |

| 5-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole | Enhanced activity due to fluorine substitution |

This table illustrates how structural variations can influence the effectiveness of triazole derivatives.

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Cyclization of 4-fluoroaniline derivatives with nitro-substituted triazole precursors using anhydrous acetonitrile as a solvent and reflux conditions (80°C, 4 hours) . Catalysts like copper sulfate or ascorbic acid may enhance reaction efficiency .

- Route 2: Substitution reactions on pre-formed triazole cores, introducing the 4-fluorobenzyl group via nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization: Reaction yield depends on solvent polarity, temperature, and stoichiometry of the nitro group precursor. For example, excess nitric acid in nitration steps can improve nitro-group incorporation but may require post-reaction neutralization to avoid decomposition .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O/S bonds), critical for understanding stability and reactivity .

- Spectroscopy:

- Computational Modeling: Density Functional Theory (DFT) calculates electronic distribution, highlighting electrophilic regions (e.g., nitro group) for reactivity predictions .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound?

Methodological Answer:

- Target Identification: Molecular docking studies suggest inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via triazole coordination to heme iron .

- Fluorine Role: The 4-fluorobenzyl group enhances lipophilicity, improving membrane penetration (logP ~2.5 calculated via ChemDraw) .

- Nitro Group Impact: The electron-withdrawing nitro group increases electrophilicity, promoting covalent interactions with cysteine residues in bacterial enzymes .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., nitro group: LUMO ~-1.5 eV) .

- MD Simulations: Simulate solvation in water/DMSO to assess stability of the triazole ring under physiological conditions .

- QSAR Models: Train models using IC50 data from analogous triazoles to predict bioactivity against untested targets .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Determine dihedral angles between the triazole ring and fluorobenzyl group (e.g., ~67.5° in similar structures ).

- Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., N–H···S/O) that stabilize specific conformations .

- Synchrotron Refinement: High-resolution data (<1.0 Å) clarifies electron density maps for nitro-group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.